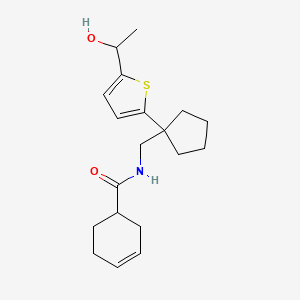
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cyclohex-3-enecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cyclohex-3-enecarboxamide is a useful research compound. Its molecular formula is C19H27NO2S and its molecular weight is 333.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cyclohex-3-enecarboxamide is a complex organic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique structural features, including a thiophene ring and cyclopentyl group, suggest potential biological activities that warrant thorough investigation.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C16H23N2O3S and a molecular weight of approximately 341.43 g/mol. The structural formula highlights the presence of functional groups that may interact with biological targets, influencing its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₃N₂O₃S |
| Molecular Weight | 341.43 g/mol |
| CAS Number | 2034599-24-9 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may act as an enzyme inhibitor or modulator, impacting various biochemical pathways involved in disease processes.
- Enzyme Inhibition : The compound may inhibit specific enzymes, which could lead to altered metabolic pathways.
- Receptor Binding : It may bind to certain receptors, influencing cellular responses and signal transduction mechanisms.
Biological Activity
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Activity : Studies have shown that compounds with thiophene structures often exhibit antimicrobial properties, suggesting this compound may also possess similar effects.
- Anti-inflammatory Effects : The presence of the cyclopentyl group may enhance anti-inflammatory activity, making it a candidate for further research in inflammatory diseases.
Study 1: Antimicrobial Efficacy
In a recent study, derivatives of thiophene compounds were tested against various bacterial strains. Results indicated that modifications to the thiophene ring significantly influenced antimicrobial potency. The specific derivative containing the cyclopentyl group exhibited notable activity against Gram-positive bacteria, suggesting a synergistic effect due to structural complexity.
Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory properties of related compounds. The study demonstrated that certain derivatives inhibited the production of pro-inflammatory cytokines in vitro. The mechanism was linked to the modulation of NF-kB signaling pathways, indicating potential therapeutic applications for inflammatory conditions.
Comparative Analysis
To better understand the biological significance of this compound, it is useful to compare it with similar compounds:
| Compound Name | Notable Activities | Structural Features |
|---|---|---|
| N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cinnamamide | Antimicrobial, Anti-inflammatory | Thiophene ring, Cinnamamide moiety |
| N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-6-trifluoromethylnicotinamide | Potential anticancer | Thiophene ring, Nicotinamide structure |
Propriétés
IUPAC Name |
N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO2S/c1-14(21)16-9-10-17(23-16)19(11-5-6-12-19)13-20-18(22)15-7-3-2-4-8-15/h2-3,9-10,14-15,21H,4-8,11-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWQXJOTPKTTAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C3CCC=CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














